3-(diisopropylphosphoryl)benzoic acid
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Overview
Description
Benzoic acid is a simple aromatic carboxylic acid . It’s a white or colorless solid with the formula C6H5COOH . The structure consists of a benzene ring with a carboxyl substituent .
Synthesis Analysis
While specific synthesis methods for “3-(diisopropylphosphoryl)benzoic acid” are not available, benzoic acid and its derivatives can be synthesized through various methods. For example, benzoic acid can be produced industrially by the oxidation of toluene with oxygen .Molecular Structure Analysis
The molecular structure of benzoic acid consists of a benzene ring attached to a carboxyl group . The presence of the carboxyl group contributes to the acidity of benzoic acid .Chemical Reactions Analysis
Benzoic acid can undergo various chemical reactions. For instance, it can react with a base such as NaOH to form a carboxylate salt . This reaction can be used to separate benzoic acid from a mixture using an acid-base extraction .Physical and Chemical Properties Analysis
Benzoic acid is a colorless crystalline solid with a faint, pleasant odor . It has a melting point of 122°C and a boiling point of 250°C . It is slightly soluble in water, but more soluble in organic solvents due to its nonpolar aromatic ring .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-di(propan-2-yl)phosphorylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19O3P/c1-9(2)17(16,10(3)4)12-7-5-6-11(8-12)13(14)15/h5-10H,1-4H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKHMABCFFMDSKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(=O)(C1=CC=CC(=C1)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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